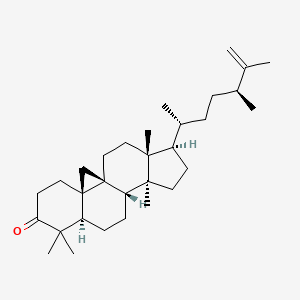

Cyclolaudenone

Description

Context and Significance of Triterpenoid (B12794562) Research

Triterpenoids represent one of the largest and most diverse classes of natural products, with over 20,000 distinct structures identified from various natural sources like plants, fungi, and marine organisms. researchgate.netresearchgate.net These compounds, derived from a C30 isoprenoid precursor, squalene, exhibit a vast array of chemical structures, from simple acyclic molecules to complex polycyclic systems. researchgate.net The scientific community, including researchers in chemistry, pharmacy, and plant science, has shown considerable interest in triterpenoids due to their significant biological activities. researchgate.netresearchgate.net Many triterpenoids are recognized for their potential therapeutic applications, including anti-inflammatory, anticancer, antioxidant, antiviral, and hepatoprotective properties. researchgate.netrsc.org They also serve as crucial precursors for the biosynthesis of other vital molecules, such as steroid hormones, highlighting their fundamental role in biochemistry. rsc.org

Scope and Objectives of the Research Outline

This article provides a comprehensive review of the chemical compound Cyclolaudenone. The primary objective is to consolidate the existing scientific knowledge pertaining to its chemical profile, natural distribution, biosynthetic origins, and known biological activities. The scope is strictly focused on the scientific data available for this compound, presenting detailed findings on its structure, properties, isolation, and investigated pharmacological effects, while adhering to the specified content structure.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H50O |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

InChI |

InChI=1S/C31H50O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,28+,29-,30+,31-/m0/s1 |

InChI Key |

HCUKNXBLSIDEJS-RUCUJZTOSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Canonical SMILES |

CC(CCC(C)C(=C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Synonyms |

cyclolaudenone |

Origin of Product |

United States |

Natural Occurrence and Distribution of Cyclolaudenone

Plant Sources of Cyclolaudenone

This compound has been identified in various plant families and species, highlighting its widespread, albeit specific, distribution in the plant kingdom.

Drynaria fortunei : A member of the Polypodiaceae family, the rhizomes of Drynaria fortunei have been found to contain this compound. xa-gs.comtiprpress.comwordpress.com This fern is utilized in traditional medicine, particularly in Chinese medicine. nih.govresearchgate.net

Bletilla striata : This terrestrial orchid, belonging to the Orchidaceae family, contains this compound in its tubers. nih.gov Bletilla striata, also known as Chinese ground orchid, is native to East Asia, including China and Japan. gardenia.netjardineriaon.compacificbulbsociety.org

Tillandsia fasciculata : A member of the Bromeliaceae family, the leaves of Tillandsia fasciculata have been identified as a source of this compound. acs.orgnih.govresearchgate.net This epiphytic plant is commonly found in the Yucatan Peninsula. researchgate.net

Commiphora opobalsamum : This species from the Burseraceae family is another source of this compound. acs.orgresearchgate.net The resinous exudates of this plant are known to contain a variety of triterpenoids, including this compound. acs.orgresearchgate.net

Distribution within Plant Tissues

The accumulation of this compound is not uniform throughout the plant; rather, it is concentrated in specific tissues, which often correlates with the plant's physiological and protective functions.

Tubers: In Bletilla striata, this compound is found in the tubers. nih.gov Tubers are specialized storage organs, suggesting a potential role for the compound in defense or as a stored metabolite.

Leaves: The leaves of Tillandsia fasciculata are a known source of this compound. acs.orgnih.govresearchgate.net In leaves, such compounds can play a role in protecting the plant from herbivores and pathogens.

Roots and Stems (Rhizomes): In Drynaria fortunei, this compound is present in the rhizomes, which are modified subterranean plant stems that send out roots and shoots from their nodes. tiprpress.comnih.govresearchgate.net The presence of this compound in the root and stem system points to its importance in the plant's underground defense and storage mechanisms.

The following table summarizes the plant sources and the specific tissues where this compound is found:

| Botanical Name | Family | Plant Part |

| Drynaria fortunei | Polypodiaceae | Rhizomes (Roots and Stems) |

| Bletilla striata | Orchidaceae | Tubers |

| Tillandsia fasciculata | Bromeliaceae | Leaves |

| Commiphora opobalsamum | Burseraceae | Resinous Exudates |

This compound in Ethnobotanical and Traditional Medicine Contexts

In traditional Chinese medicine, certain herbs are classified as "Yang-tonic" and are used to address declines in bodily function associated with aging. nih.gov Research has indicated that triterpenes and phytosterols (B1254722), which are prevalent in these herbs, may be responsible for their therapeutic effects. researchgate.net Drynaria fortunei, a known source of this compound, is categorized as a "Yang-tonic" herb. nih.govresearchgate.netscispace.com The presence of this compound in the roots and stems of this plant aligns with its use in traditional practices aimed at strengthening the body. nih.govresearchgate.net

Biogeographical Variations in this compound Content

The study of how the geographical distribution of species and ecosystems influences their characteristics is known as biogeography. wikipedia.org While the presence of this compound has been documented in specific plant species, there is currently limited detailed research available that specifically quantifies the variations in this compound content within a single species across different geographical locations. Such variations can be influenced by a multitude of environmental factors, including climate, soil composition, and altitude, which affect the plant's secondary metabolism. mdpi.com Further investigation into the biogeographical variations of this compound could provide valuable insights into the ecological roles of this compound and the factors that drive its production in plants.

Isolation and Purification Methodologies for Cyclolaudenone

Extraction Techniques from Natural Sources

The initial step in isolating Cyclolaudenone involves its extraction from the source plant material. This process aims to efficiently transfer the target compound from the solid plant matrix into a liquid solvent phase. organomation.com The choice of extraction method depends on the nature of the plant material, the physicochemical properties of the compound, and the desired yield and purity.

Solvent-based extraction is the most traditional and widely used method for obtaining crude extracts containing triterpenoids like this compound. phytojournal.com These methods rely on the principle of "like dissolves like," where the polarity of the solvent is matched with the polarity of the target compound to maximize solubility and extraction efficiency. phytojournal.com Generally, organic solvents of varying polarities are employed. bromeliad.org.au

Common solvent-based techniques include:

Maceration : This simple technique involves soaking the pulverized plant material in a suitable solvent in a sealed container at room temperature for a period ranging from hours to weeks. phytojournal.comdergipark.org.tr Occasional agitation can enhance the extraction process. phytojournal.com

Percolation : In this method, the ground plant material is packed into a column (a percolator), and the solvent is passed slowly through it, continuously extracting the desired compounds. dergipark.org.trmdpi.com

Soxhlet Extraction : This is a continuous extraction method using a specialized apparatus where a limited amount of solvent is repeatedly cycled through the plant material. organomation.comphytojournal.com The process involves heating the solvent, which then vaporizes, condenses, and drips onto the sample, ensuring a thorough extraction. phytojournal.comdergipark.org.tr

Reflux Extraction : This technique uses volatile organic solvents to extract components by boiling the solvent with the plant material. The solvent vapor is condensed and returned to the extraction vessel, allowing for repeated extraction at an elevated temperature, which can improve efficiency. mdpi.com

For the isolation of this compound and related triterpenoids from plants like those of the Tillandsia genus, alcoholic solvents such as methanol (B129727) and ethanol (B145695) are commonly used, as well as less polar solvents like hexane, chloroform, and acetone. bromeliad.org.au

Table 1: Solvent-Based Extraction Approaches for Plant Sources Containing this compound This table is interactive. You can sort and filter the data.

| Plant Genus | Extraction Solvent(s) Used | Extraction Method Implied | Reference(s) |

|---|---|---|---|

| Tillandsia | Ethanol, Methanol | Maceration / Soxhlet | bromeliad.org.au |

| Tillandsia | Hexane, Chloroform, Acetone, Benzene | Maceration / Partitioning | bromeliad.org.au |

| Radermachera | Methanol/Dichloromethane | Maceration / Soaking | researchgate.net |

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, modern or advanced extraction technologies have been developed. mdpi.comfrontiersin.org These techniques often offer higher efficiency, selectivity, and are more environmentally friendly. frontiersin.org While specific applications to this compound are not extensively detailed, these methods are widely applied to extract triterpenoids and other bioactive compounds from natural sources. frontiersin.orgnih.gov

Advanced technologies applicable to natural product extraction include:

Ultrasound-Assisted Extraction (UAE) : This method uses the energy of ultrasonic waves to create acoustic cavitation in the solvent. organomation.comrootsciences.com The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which accelerates the extraction process. frontiersin.org

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the plant cells. organomation.comnih.gov This creates a buildup of pressure that ruptures the cell walls, releasing the phytochemicals into the solvent more efficiently. nih.gov

Supercritical Fluid Extraction (SFE) : This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. organomation.comnih.gov Supercritical fluids possess properties of both liquids and gases, allowing them to penetrate the plant matrix effectively while having a solvating power that can be tuned by adjusting pressure and temperature. organomation.com

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. mdpi.comnih.gov These conditions increase the solubility and diffusion rate of the analytes while keeping the solvent in a liquid state, resulting in faster and more complete extractions. nih.gov

Chromatographic Separation Strategies for this compound

Following extraction, the crude extract is a complex mixture of numerous compounds. Chromatography is an essential biophysical technique used to separate, isolate, and purify the individual components from this mixture. journalagent.com The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. journalagent.comwikipedia.org

Column chromatography is a fundamental and widely used preparative technique for the purification of compounds from natural extracts. researchgate.netjournalagent.com In a typical CC process, the crude extract is loaded onto the top of a column packed with a solid adsorbent (the stationary phase), commonly silica (B1680970) gel or alumina. journalagent.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differing affinities for the stationary and mobile phases, with less polar compounds generally eluting faster with non-polar solvents and more polar compounds eluting with more polar solvents. journalagent.com The isolation of this compound from the leaves of Tillandsia fasciculata has been accomplished using column chromatography on silica gel. nih.gov

Medium Pressure Liquid Chromatography (MPLC) is an advancement over traditional CC. cytivalifesciences.com It utilizes a pump to generate a consistent and higher flow rate of the mobile phase through the column, operating at medium pressures (up to 20 bar). cytivalifesciences.comak-bio.com This results in faster separations and better resolution compared to gravity-fed CC. MPLC systems are often automated and are suitable for purifying peptides, small biomolecules, and other natural products. researchgate.netcytivalifesciences.com

Table 2: Example of Column Chromatography for this compound Isolation This table is interactive. You can sort and filter the data.

| Parameter | Description | Reference(s) |

|---|---|---|

| Source Material | Leaves of Tillandsia fasciculata | nih.gov |

| Initial Extract | Crude extract from the plant leaves | nih.gov |

| Stationary Phase | Silica gel | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with petroleum ether and ethyl acetate (B1210297) in varying proportions | researchgate.net |

| Separated Compounds | This compound, Cyclolaudenol (B1200243), Tillandsinone, Cyclolaudenyl formate | nih.govresearchgate.net |

| Outcome | Isolation and purification of individual triterpenoids, including this compound | nih.govresearchgate.net |

Planar chromatography is performed on a flat surface. Thin Layer Chromatography (TLC) is a crucial analytical tool used extensively in natural product chemistry. wikipedia.orgsigmaaldrich.com It is used to monitor the progress of reactions, determine the number of components in a mixture, and help develop the optimal solvent system for column chromatography separation. wikipedia.org A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (stationary phase), and a solvent (mobile phase) moves up the plate by capillary action, separating the components. wikipedia.org The separation is quantified by the retention factor (Rf) value.

Preparative Thin Layer Chromatography (PTLC) operates on the same principle as analytical TLC but is used for purification purposes. researchgate.netmn-net.com A larger quantity of the crude mixture is applied as a band onto a thicker adsorbent layer. researchgate.netmn-net.com After development, the separated bands corresponding to the desired compounds are visualized (often under UV light), scraped from the plate, and the pure compound is eluted from the adsorbent with a suitable solvent. researchgate.net

Table 3: TLC Systems for the Analysis of Triterpenoids like this compound This table is interactive. You can sort and filter the data.

| Stationary Phase | Mobile Phase System (Example) | Detection Method | Purpose | Reference(s) |

|---|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Toluene: Ethyl acetate: Formic acid (3:1.5:0.5) | UV light (254 nm) | Separation of fractions | researchgate.net |

| Silica Gel | Hexane: Ethyl acetate (varying ratios) | Iodine vapor, Staining reagents | Monitoring CC fractions | researchgate.netwikipedia.orgnuph.edu.ua |

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile chromatographic technique. diva-portal.orgresearchgate.net It utilizes high pressure to pump the mobile phase through a column packed with very fine particles, leading to high-resolution separations and rapid analysis times. diva-portal.org

Analytical HPLC is used for the identification, quantification, and purity assessment of compounds. researchgate.netlcms.cz A small amount of the sample is injected, and the goal is to achieve sharp, well-resolved peaks. chromatographyonline.com The purity of an isolated compound like this compound would typically be confirmed using analytical HPLC, often coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS). diva-portal.org

Preparative HPLC is used to purify and isolate larger quantities of a specific compound from a mixture. lcms.czchromatographyonline.com The goal is to maximize the amount of pure compound collected per run (throughput). chromatographyonline.com This often involves using larger columns, higher flow rates, and injecting larger sample volumes compared to analytical HPLC. ingenieria-analitica.com Method development for preparative HPLC often begins at the analytical scale to optimize the separation before scaling up. lcms.czchromatographyonline.com

Table 4: Comparison of Analytical and Preparative HPLC for this compound Purification This table is interactive. You can sort and filter the data.

| Feature | Analytical HPLC | Preparative HPLC | Reference(s) |

|---|---|---|---|

| Primary Goal | Qualification and quantification; Purity check | Isolation and purification of substances | researchgate.netlcms.cz |

| Column Size (ID) | Smaller (e.g., 2.1-4.6 mm) | Larger (e.g., >10 mm to several cm) | researchgate.netchromatographyonline.com |

| Particle Size | Smaller (e.g., <5 µm) | Larger (e.g., 5-10 µm or more) | researchgate.net |

| Sample Load | Micrograms (µg) to nanograms (ng) | Milligrams (mg) to grams (g) | researchgate.netchromatographyonline.com |

| Flow Rate | Lower (e.g., < 2 mL/min) | Higher (e.g., >10 mL/min to L/min) | chromatographyonline.comingenieria-analitica.com |

| Outcome | Chromatogram showing purity and retention time | Collected fractions of the pure compound | chromatographyonline.com |

Other Purification Methods

Beyond initial extraction and standard column chromatography, achieving high purity of this compound often necessitates the application of more advanced or complementary purification techniques. These methods leverage different physicochemical properties of the molecule and accompanying impurities to achieve refined separation. The choice of method is typically guided by the complexity of the initial extract, the desired final purity, and the scale of the purification.

Several alternative and advanced chromatographic techniques, as well as non-chromatographic methods, can be employed. These include High-Performance Liquid Chromatography (HPLC), Counter-Current Chromatography (CCC), and precipitation-based approaches.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that offers significantly higher resolution and efficiency compared to standard column chromatography. sigmaaldrich.com It utilizes high pressure to pass the solvent through columns packed with smaller stationary phase particles, leading to better separation of complex mixtures. For triterpenoids like this compound, Reverse-Phase HPLC (RP-HPLC) is particularly effective. sigmaaldrich.compolypeptide.com

In RP-HPLC, a nonpolar stationary phase (such as C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. polypeptide.com Compounds are separated based on their hydrophobicity; more hydrophobic molecules like this compound interact more strongly with the stationary phase and thus have longer retention times. By carefully controlling the solvent gradient (e.g., varying the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), a fine-tuned separation can be achieved. polypeptide.com

Counter-Current Chromatography (CCC)

Counter-Current Chromatography is a form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption and decomposition of the sample. The technique relies on partitioning the components of a mixture between two immiscible liquid phases (a stationary phase and a mobile phase). This method has been successfully applied to the preparative separation of various natural products, including glycosides and triterpenes. science.gov Its high loading capacity makes it suitable for large-scale purification.

Precipitation and Crystallization

Precipitation is a fundamental and economical technique, often used for the large-scale initial purification of target compounds from a crude extract. biobasic.com The method involves altering the solvent composition to decrease the solubility of the target compound, causing it to precipitate out of the solution while impurities remain dissolved. For instance, adding a non-solvent to the crude extract can selectively precipitate compounds based on their polarity.

Crystallization is a highly effective method for obtaining compounds in a very pure form. polypeptide.com It involves dissolving the impure this compound fraction in a suitable solvent and then changing conditions (e.g., slow cooling, evaporation, or addition of a non-solvent) to allow for the formation of a crystalline lattice. This process inherently excludes impurities from the crystal structure, yielding a product of high purity. The success of this method depends on finding the appropriate solvent system from which this compound will crystallize effectively.

Research Findings on Triterpenoid (B12794562) Purification

While specific data on this compound purification via these alternative methods is sparse in publicly available literature, studies on analogous triterpenoids demonstrate their feasibility and effectiveness. For example, a method for purifying anti-inflammatory triterpenoid esters combined supercritical fluid extraction (SFE) with both normal-phase and reversed-phase column chromatography to yield gram quantities of individual compounds with 96% to 98% purity. science.gov In another study, High-Speed Counter-Current Chromatography (HSCCC) was efficiently used for the preparative separation of flavonoid glycosides from Psidium guajava, a plant known to also produce triterpenes. science.gov

The following table provides a comparative overview of these alternative purification methodologies.

| Purification Method | Principle of Separation | Primary Application in Triterpenoid Purification | Key Advantages | Limitations |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of solutes between a liquid mobile phase and a solid stationary phase under high pressure. sigmaaldrich.com | Final polishing step for high-purity isolation; separation of closely related isomers. | High resolution and speed; highly reproducible. sigmaaldrich.combiobasic.com | Limited sample loading capacity; high cost of equipment and solvents. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support matrix. polypeptide.com | Preparative-scale purification; separation of compounds prone to degradation on solid supports. | No irreversible sample adsorption; high loading capacity; low solvent consumption. | Can be time-consuming; requires careful selection of two-phase solvent system. |

| Precipitation | Differential solubility in a given solvent system. biobasic.com | Initial purification from crude extracts; large-scale and industrial applications. | Economical; simple to implement; rapid. biobasic.com | Generally provides low to moderate resolution; risk of co-precipitation of impurities. |

| Crystallization | Formation of a solid crystalline lattice from a solution, excluding impurities. polypeptide.com | Final purification step to achieve very high purity. | Can yield exceptionally pure compounds; cost-effective. polypeptide.com | Process can be difficult to develop; may result in significant product loss. |

X-ray Crystallography of this compound or its Derivatives

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique provides a detailed three-dimensional map of electron density, from which the precise spatial arrangement of atoms and the nature of chemical bonds can be deduced. nih.gov While a specific crystal structure for this compound itself is not widely reported in publicly accessible databases, the structural elucidation of numerous related triterpenoids from the Euphorbia genus has been successfully achieved using single-crystal X-ray diffraction. nih.gov

The general process for the X-ray crystallographic analysis of a compound like this compound would involve the following key steps:

Crystallization: A crucial and often challenging step is to obtain a high-quality single crystal of this compound or a suitable crystalline derivative. This is typically achieved through slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots is generated. The intensities and positions of these diffracted X-rays are meticulously recorded. nih.gov

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. From this map, an initial model of the molecular structure is built. This model is then refined using computational algorithms to best fit the experimental data, resulting in precise atomic coordinates, bond lengths, and bond angles.

In the context of triterpenoids isolated from Euphorbia species, X-ray crystallography has been instrumental in confirming the core cycloartane (B1207475) skeleton and establishing the relative stereochemistry of the numerous chiral centers. nih.gov For instance, a study on structurally diverse triterpenoids from Euphorbia hypericifolia utilized single-crystal X-ray diffraction to elucidate the structures of new compounds, highlighting its indispensable role in natural product chemistry. nih.gov

Table 1: Representative Crystallographic Data Collection and Refinement Parameters for a Triterpenoid

| Parameter | Typical Value/Description |

| Crystal system | Orthorhombic, Monoclinic, or Triclinic |

| Space group | e.g., P2₁2₁2₁, P2₁/c |

| Unit cell dimensions (Å) | a, b, c dimensions defining the unit cell |

| Unit cell angles (°) | α, β, γ angles defining the unit cell |

| Wavelength (Å) | e.g., 1.54178 (Cu Kα) or 0.71073 (Mo Kα) |

| Temperature (K) | Typically 100 K or 293 K |

| Reflections collected | Total number of diffraction spots measured |

| Independent reflections | Number of unique reflections |

| R-factor (Rint) | A measure of the agreement of symmetry-related reflections |

| Final R indices [I>2σ(I)] | R1, wR2 values indicating the quality of the final model |

| Goodness-of-fit (S) | Should be close to 1 for a good refinement |

This table represents typical parameters and is not specific to this compound, but illustrates the data generated from an X-ray diffraction experiment.

Computational Chemistry Approaches for Structure Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for validating and refining the structures of complex organic molecules. researchgate.net These methods calculate the electronic structure and energy of a molecule, allowing for the prediction of various properties that can be compared with experimental data. In the absence of a definitive X-ray crystal structure, computational approaches can provide strong evidence for a proposed structure.

The application of computational chemistry for validating the structure of this compound would typically involve:

Geometry Optimization: A theoretical model of the proposed structure of this compound is built. The geometry of this model is then optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable state is reached.

Spectroscopic Prediction: Once the optimized geometry is obtained, various spectroscopic properties can be calculated. For instance, NMR chemical shifts (¹H and ¹³C) and coupling constants can be predicted and compared with the experimentally measured NMR data. A strong correlation between the calculated and experimental spectra provides significant support for the proposed structure.

Energetic Analysis: If multiple stereoisomers are possible, DFT calculations can be used to determine the relative energies of each isomer. The isomer with the lowest calculated energy is often the one that is most likely to be the naturally occurring compound.

These computational methods are particularly valuable when X-ray quality crystals cannot be obtained or when the structure is ambiguous based on spectroscopic data alone. For complex natural products, an integrated approach combining experimental data with DFT calculations is now a standard practice for structural elucidation. mdpi.com

Confirmation of Absolute Configuration of this compound

Determining the absolute configuration of a chiral molecule, which describes the precise 3D arrangement of its atoms, is a final and critical step in its structural elucidation. mdpi.com For a ketone like this compound, chiroptical methods such as Circular Dichroism (CD) are particularly informative.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. For α,β-unsaturated ketones and cyclic ketones, the "Octant Rule" is an empirical principle used to predict the sign of the Cotton effect (the characteristic peaks in a CD spectrum) based on the spatial arrangement of substituents relative to the carbonyl group. By comparing the experimentally measured CD spectrum of this compound with the predictions from the Octant Rule or with the spectra of related compounds with known absolute configurations, the stereochemistry can be determined. thieme-connect.de

Computational Chiroptical Methods: In modern structural analysis, experimental CD spectra are often compared with theoretically calculated spectra. Time-dependent DFT (TD-DFT) can be used to predict the CD spectrum for a given absolute configuration. nih.gov By calculating the theoretical spectra for all possible enantiomers and comparing them to the experimental spectrum, the absolute configuration can be assigned with a high degree of confidence.

The absolute configuration of triterpenoids is often established by relating them to a known precursor in their biosynthetic pathway, such as cycloartenol (B190886). However, direct experimental confirmation through methods like CD spectroscopy, often coupled with computational analysis, provides the most definitive evidence.

Conclusion

Summary of Key Findings

Cyclolaudenone is a cycloartane-type triterpenoid (B12794562) found in a number of plant species. Its chemical structure has been well-established through spectroscopic methods, and it is recognized as an intermediate in the biosynthesis of plant sterols, formed via the oxidation of cyclolaudenol (B1200243). While it is a constituent of several medicinal plants with known pharmacological properties, such as anti-inflammatory and cytotoxic effects, research on the specific biological activities of the isolated compound is scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Future Research Directions

Future research should focus on the targeted investigation of the pharmacological properties of pure this compound. It is important to isolate the compound in sufficient quantities to perform comprehensive biological screenings. Studies should aim to validate whether this compound contributes significantly to the anti-inflammatory, cytotoxic, or other therapeutic effects observed in the plant extracts from which it is sourced. Elucidating its specific mechanisms of action would be a crucial step in understanding its potential as a therapeutic agent.

Chemical Synthesis and Derivatization of Cyclolaudenone

Total Synthesis Approaches to the Cyclolaudenone Core Structure

The complete synthesis of the this compound core structure from simple starting materials is a significant undertaking due to its complex, stereochemically rich framework. While a direct total synthesis of this compound has not been prominently reported in the literature, the formal total synthesis of its close precursor, cycloartenol (B190886), has been achieved. This accomplishment provides a blueprint for potential strategies that could be adapted for the total synthesis of this compound.

A landmark in this field was the synthesis of cycloartenol from lanosterol by a team led by D. H. R. Barton. rsc.org Given that lanosterol has been successfully synthesized through a total synthesis, this work constitutes a formal total synthesis of cycloartenol. rsc.org The key transformation in this multi-step synthesis was the formation of the characteristic 9β,19-cyclopropane ring. This was achieved through a photolytic reaction of a lanosterol derivative, demonstrating a powerful method for constructing this challenging structural motif.

A hypothetical total synthesis of the this compound core could envision a similar strategy, likely involving the late-stage introduction of the C-3 ketone and the specific side chain. The construction of the tetracyclic core with the correct stereochemistry would be a primary challenge, followed by the intricate formation of the cyclopropane ring.

Key strategic steps in a potential total synthesis of the this compound core might include:

| Step | Description |

| Core Assembly | Construction of the tetracyclic lanostane-type framework using methods of modern organic synthesis, such as cascade cyclizations or convergent fragment couplings. |

| Cyclopropanation | Formation of the 9β,19-cyclopropane ring, potentially via an intramolecular cyclization of a suitably functionalized intermediate, inspired by the Barton synthesis of cycloartenol. |

| Functional Group Interconversion | Introduction of the C-3 ketone through oxidation of a C-3 hydroxyl group. |

| Side Chain Installation | Attachment or modification of the side chain to match that of this compound. |

Semisynthesis of this compound from Precursors (e.g., Cycloartenol, Cyclolaudenol)

Semisynthesis, starting from naturally abundant precursors, represents a more practical and widely employed approach for obtaining this compound. Cycloartenol and cyclolaudenol (B1200243), which are biosynthetically related to this compound, are ideal starting materials for this purpose.

The most direct semisynthetic route to this compound involves the oxidation of the 3β-hydroxyl group of cyclolaudenol. This transformation can be achieved using a variety of standard oxidizing agents common in steroid and triterpenoid (B12794562) chemistry.

Commonly Used Oxidizing Agents for the Conversion of Cyclolaudenol to this compound:

| Reagent | Description |

| Chromium-based reagents | Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), pyridinium chlorochromate (PCC), or pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones. |

| Dess-Martin Periodinane (DMP) | A mild and selective reagent for the oxidation of alcohols to aldehydes or ketones, often used for sensitive substrates. |

| Swern oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride, followed by a hindered base, providing a mild and efficient oxidation. |

The biosynthesis of phytosterols (B1254722) in plants proceeds from cycloartenol, which undergoes a series of enzymatic transformations. wikipedia.orgplos.orgnih.govmdpi.com This natural pathway underscores the feasibility of converting cycloartenol to this compound in a laboratory setting. The conversion of cycloartenol to this compound would require an additional step of side-chain modification, specifically the reduction of the C24-C25 double bond present in cycloartenol.

Synthetic Modifications and Analog Design of this compound Derivatives

The modification of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing new derivatives with enhanced or novel biological activities. These modifications can target various positions on the this compound molecule, including the A-ring, the side chain, and the cyclopropane ring.

One example of a this compound analog is 31-northis compound. In the biosynthesis of plant sterols, cycloartenol is demethylated at the C-4 position to produce 31-norcycloartenol. plos.org This naturally occurring intermediate suggests a semisynthetic route to 31-northis compound.

A plausible synthetic sequence for the preparation of 31-northis compound would involve the enzymatic or chemical demethylation of cycloartenol at the C-4 position to yield 31-norcycloartenol, followed by oxidation of the 3β-hydroxyl group to the corresponding ketone. The structure of 31-norcycloartenol has been characterized and is available in public databases such as PubChem. nih.gov

The rational design of this compound derivatives aims to systematically modify the molecule to improve its interaction with a specific biological target. This approach relies on an understanding of the structure-activity relationships of related triterpenoids and the structural requirements of the target protein or enzyme.

Studies on other cycloartane (B1207475) triterpenoids have shown that modifications to the A-ring and the side chain can significantly impact biological activity. researchgate.netnih.govresearchgate.netnih.gov For instance, the introduction of different functional groups at the C-3 position or alterations to the length and functionality of the side chain can modulate the cytotoxic and other biological effects of these compounds.

Potential Modifications of the this compound Scaffold for Biological Activity:

| Modification Site | Potential Functional Groups | Rationale |

| C-3 Position | Introduction of oximes, hydrazones, or other nitrogen-containing heterocycles. | To explore changes in polarity and hydrogen bonding potential, which may influence interactions with biological targets. |

| Side Chain | Introduction of hydroxyl groups, epoxides, or double bonds. Shortening or lengthening of the alkyl chain. | To investigate the role of the side chain in target binding and to modulate lipophilicity. |

| Cyclopropane Ring | Ring-opening to generate novel scaffolds. | To assess the importance of the cyclopropane moiety for biological activity and to create unique molecular architectures. |

| Other positions | Introduction of hydroxyl or keto groups at various positions on the tetracyclic core. | To mimic the structures of other biologically active triterpenoids. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally sustainable processes. researchgate.netbrynmawr.eduresearchgate.nethovione.commdpi.com This involves the use of less hazardous solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

Given that the most viable route to this compound is through semisynthesis from natural precursors, a key aspect of a green approach is the sustainable sourcing of these starting materials. The use of plant cell cultures or metabolic engineering to produce cycloartenol or cyclolaudenol could provide a more controlled and sustainable supply chain compared to extraction from wild plants.

In the laboratory, the principles of green chemistry can be applied to the chemical transformations involved in the synthesis and derivatization of this compound.

Application of Green Chemistry Principles in this compound Synthesis:

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Utilizing cycloartenol or cyclolaudenol from sustainably sourced plants or biotechnological production. |

| Catalytic Reagents | Employing catalytic amounts of reagents for oxidations and other transformations to minimize stoichiometric waste. The use of biocatalysis, where enzymes perform specific chemical conversions, is a particularly green approach. |

| Safer Solvents and Auxiliaries | Replacing hazardous chlorinated solvents with greener alternatives such as ethanol (B145695), 2-methyltetrahydrofuran, or even water where possible. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Biological Activities and Mechanistic Investigations of Cyclolaudenone

In Vitro Pharmacological Studies of Cyclolaudenone and Related Triterpenoids

The antiproliferative activities of various triterpenoids, a class of compounds that includes this compound, have been evaluated against numerous human cancer cell lines. tandfonline.comms-editions.cl These natural products have demonstrated the ability to inhibit the growth and viability of tumor cells, often with varying degrees of potency. ms-editions.clnih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell proliferation, is a key metric used to quantify this cytotoxic effect. nih.govaltogenlabs.com

Studies on related triterpenoids have shown significant growth inhibition across different cancer types. For instance, the triterpenoid (B12794562) Cycloastragenol has been shown to reduce the viability of colon cancer cells in a dose-dependent manner. mdpi.comelsevierpure.com In one study, Cycloastragenol inhibited the growth of HCT116p53+/+ colon cancer cells, with a suitable concentration for observing effects identified at 50 μM. mdpi.com Another study detailed the IC50 values for various triterpenoids against several cancer cell lines, with values ranging from 3.85 to 33.31 μM. tandfonline.com Similarly, extracts rich in triterpenes from Rosmarini folium showed potent anti-proliferative activity with GI50 (concentration for 50% growth inhibition) values between 4 and 37 μg/mL. ms-editions.cl

Table 1: Antiproliferative Activity of Selected Triterpenoids Against Human Cancer Cell Lines

| Compound/Extract | Cell Line | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Triterpenoids (e.g., 3, 5, 7, 9, 12, 13) | NCI-H441, NCI-H460, A549, SKOV3, hela, caki-1 | IC50 | 3.85 - 33.31 μM | tandfonline.com |

| Rosmarini folium Triterpene Fraction | Multiple (inc. MOLT-4) | GI50 | 4 - 37 μg/mL | ms-editions.cl |

| Cycloastragenol | HCT116p53+/+ (Colon) | Effective Concentration | 50 μM | mdpi.com |

| Pristimerin | MCF-7, MDA-MB-231 (Breast) | Viability Inhibition | Significant | nih.gov |

Apoptosis, or programmed cell death, is a critical mechanism by which antiproliferative compounds exert their effects. youtube.com The process can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of enzymes called caspases. youtube.comyoutube.com

The triterpenoid Cycloastragenol, which is structurally related to this compound, has been shown to induce apoptosis in colon cancer cells through the activation of the tumor suppressor protein p53. mdpi.comnih.govmdpi.com Activation of p53 can lead to the upregulation of pro-apoptotic proteins such as BAX and PUMA, which in turn trigger the mitochondrial pathway. mdpi.com This pathway is characterized by the release of cytochrome c from the mitochondria, which activates a cascade of caspases, including caspase-3 and -9, ultimately leading to cell death. mdpi.commdpi.com Evidence for this includes the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases like caspase-3. mdpi.com

Compounds with a cyclopentenone moiety, which share structural similarities with certain triterpenoids, have also been demonstrated to induce apoptosis via the mitochondrial pathway. nih.gov This is often characterized by the dissipation of the mitochondrial membrane potential and is mediated by the activation of caspase-3. nih.govnih.gov The mechanism involves pro-apoptotic proteins like Bax and is inhibited by anti-apoptotic proteins such as Bcl-2. youtube.comyoutube.com

Prostate Cancer: Triterpenoids and related compounds have demonstrated antiproliferative effects in various prostate cancer cell lines. Studies have shown that certain flavonoids can inhibit colony formation in highly aggressive PC-3 cells and moderately aggressive DU-145 cells. nih.gov For example, the biflavonoid Ginkgetin showed cytotoxic effects on PC-3 and DU-145 cells with IC50 values of 15 μM and 5 μM, respectively. mdpi.com

Liver Cancer: The potential of cyclic peptides and other natural compounds as anti-liver cancer agents has been explored. nih.gov Cardamonin, a natural chalcone, exhibited potent cytotoxicity against HepG2 hepatocellular carcinoma cells with an IC50 of 17.1 ± 0.592 μM after 72 hours of treatment. nih.gov

Breast Cancer: A variety of triterpenoids have shown activity against breast cancer cells. nih.gov For instance, pristimerin, a triterpenoid, was found to significantly inhibit the viability of both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Other natural extracts have also shown promise, with an ethanolic extract of Centaurea calcitrapa exhibiting potent, dose-dependent cytotoxic activity against MCF-7 and MDA-MB-231 cells, with IC50 values of 130 and 87 µg/mL, respectively. usask.ca

Colon Cancer: The triterpenoid Cycloastragenol has been specifically studied for its effects on colon cancer. mdpi.comnih.gov It reduces the viability of colon cancer cells, particularly in cells with wild-type p53, and induces apoptosis through p53 activation. elsevierpure.comnih.gov This effect was observed in HCT116 and HT29 cell lines. mdpi.comnih.gov

Lung Cancer: Several triterpenoids have been tested for inhibitory effects on the proliferation of human lung cancer cell lines, including NCI-H441, NCI-H460, and A549, showing moderate antiproliferative activities. tandfonline.com Studies on the model compound cyclopent-2-en-1-one also demonstrated cytotoxic and pro-apoptotic activity in lung cancer cells. nih.gov

Melanoma: Pentacyclic triterpenoids are recognized for their potential in melanoma treatment, with activities including the inhibition of cell viability and proliferation and the induction of apoptosis. mdpi.com Betulinic acid and its derivative NVX-207, for example, were shown to reduce cell viability by triggering the mitochondrial apoptotic pathway and activating caspases. mdpi.com The model compound cyclopent-2-en-1-one was also found to be cytotoxic and pro-apoptotic in melanoma cells, with its mechanism mediated by mitochondria and the activation of caspase 3. nih.gov

Sterol methyltransferases (SMT) are a class of enzymes crucial for the biosynthesis of sterols in plants, fungi, and protozoa, but are absent in animals. mdpi.comresearchgate.netmdpi.com These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the C-24 position of a sterol acceptor molecule. mdpi.comresearchgate.net In plants, the SMT1 enzyme catalyzes the first committed step in the conversion of cycloartenol (B190886) to C24-alkyl sterols. nih.gov This makes SMT a potential target for selective inhibitors. mdpi.comresearchgate.net

Cyclobranol, an analog of the SMT substrate cycloartenol, has been investigated as both a substrate and an inhibitor of plant SMT1 from soybeans. nih.govresearchgate.net Research showed that Cyclobranol acts as a mechanism-based inactivator of the enzyme. nih.gov The kinetic parameters for Cyclobranol as a substrate were determined to be a Km of 37 μM and a kcat of 0.006 min-1. nih.govresearchgate.net As an inhibitor, it displayed concentration and time-dependent inactivation with an apparent Ki of 25 μM and a maximum inactivation rate (kinact) of 0.15 min-1. nih.govresearchgate.net The partition ratio (kcat/kinact), which indicates the number of turnover events per inactivation event, was calculated to be a low 0.04, signifying potent inactivation. nih.govresearchgate.net This research highlights how analogs of natural SMT substrates can be powerful tools for studying and inhibiting enzyme function. nih.govresearchgate.net

Table 2: Kinetic Parameters of Cyclobranol with Soybean SMT1

| Parameter | Value | Description | Source |

|---|---|---|---|

| Km | 37 μM | Michaelis constant; substrate concentration at half-maximal velocity. | nih.govresearchgate.net |

| kcat | 0.006 min-1 | Turnover number; number of substrate molecules converted per enzyme site per unit time. | nih.govresearchgate.net |

| Ki (apparent) | 25 μM | Inhibition constant; indicates the potency of an inhibitor. | nih.govresearchgate.net |

| kinact | 0.15 min-1 | Maximum rate of inactivation. | nih.govresearchgate.net |

| Partition Ratio (kcat/kinact) | 0.04 | Efficiency of inactivation; ratio of catalytic turnovers to inactivation events. | nih.govresearchgate.net |

Enzyme Inhibition Studies of this compound and its Analogs

Inhibition of Tubulin Polymerization

This compound has been investigated for its potential to inhibit tubulin polymerization, a critical process in cell division. nih.govcytoskeleton.com Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. nih.gov Their proper function is crucial for cell shape, motility, intracellular transport, and chromosome segregation during mitosis. nih.govcytoskeleton.com Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development. cytoskeleton.comnih.gov

The inhibitory effect of compounds on tubulin polymerization can be assessed through in vitro assays using purified tubulin. nih.gov Some compounds inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. cytoskeleton.com

Research into novel tubulin polymerization inhibitors is an active area of drug discovery. For instance, studies have identified compounds that inhibit tubulin polymerization with IC50 values in the low micromolar range. One study reported a compound with an IC50 of 4.6 μM for tubulin polymerization inhibition. mdpi.com Another investigation found that certain conjugates inhibited tubulin polymerization by 46.40% and 48.50%, comparable to the control drug podophyllotoxin, which showed 50.19% inhibition. mdpi.com

Inhibition of Other Enzymes (e.g., neuraminidase, cytochrome P450)

Beyond its effects on tubulin, the inhibitory potential of this compound and related compounds extends to other key enzymes, such as neuraminidase and cytochrome P450.

Neuraminidase Inhibition:

Neuraminidase is a crucial enzyme for the replication of influenza viruses, as it facilitates the release of newly formed virus particles from infected cells. nih.govyoutube.com Inhibition of this enzyme is a key strategy for the treatment and prevention of influenza. nih.gov Several neuraminidase inhibitors are available for clinical use, including zanamivir and oseltamivir. nih.gov Research continues to explore novel neuraminidase inhibitors, with some cyclopentane derivatives showing potent and selective inhibitory effects against various influenza A and B virus strains. nih.gov

Cytochrome P450 Inhibition:

The cytochrome P450 (CYP450) enzymes are a superfamily of proteins involved in the metabolism of a wide variety of endogenous and exogenous compounds, including a majority of clinically used drugs. mdpi.commdpi.com Inhibition of CYP450 enzymes, particularly CYP3A4, is a major cause of drug-drug interactions, which can lead to increased plasma concentrations of co-administered drugs and potential toxicity. mdpi.comnih.govnih.gov Flavonoids are a class of natural compounds that have been studied for their potential to inhibit CYP3A4. mdpi.com Understanding the inhibitory effects of compounds on CYP450 is crucial for predicting and avoiding adverse drug interactions. mdpi.com

Kinetic Analysis of Enzyme Inhibition (e.g., Michaelis-Menten, Lineweaver-Burk plots)

To understand the mechanism by which a compound inhibits an enzyme, kinetic analyses are employed. The Michaelis-Menten equation and its graphical representations, such as the Michaelis-Menten plot and the Lineweaver-Burk plot, are fundamental tools in enzyme kinetics. pharmaguideline.com

The Michaelis-Menten plot graphs the initial reaction velocity (v₀) against the substrate concentration ([S]). khanacademy.org This plot typically shows a hyperbolic curve, where the reaction rate increases with substrate concentration until it reaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate. pharmaguideline.com The Michaelis constant (Km) is the substrate concentration at which the reaction velocity is half of Vmax and is an indicator of the enzyme's affinity for its substrate.

The Lineweaver-Burk plot , or double reciprocal plot, linearizes the Michaelis-Menten data by plotting 1/v₀ against 1/[S]. khanacademy.orgpressbooks.pub This linear representation is particularly useful for distinguishing between different types of enzyme inhibition (competitive, non-competitive, and uncompetitive) by observing the changes in Vmax and Km in the presence of an inhibitor. khanacademy.orgpressbooks.pub

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect at the y-axis. pressbooks.pub

Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. This decreases Vmax but does not change Km. pressbooks.pub The Lineweaver-Burk plots for inhibited and uninhibited reactions have different y-intercepts but the same x-intercept.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. The lines on a Lineweaver-Burk plot for uncompetitive inhibition are parallel. khanacademy.org

By analyzing these plots, researchers can determine the mode of inhibition and gain insights into the molecular interactions between the inhibitor, the enzyme, and the substrate. khanacademy.org

Table 1: Effects of Different Inhibition Types on Kinetic Parameters

| Inhibition Type | Vmax | Km |

|---|---|---|

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

| Mixed | Decreased | Changed (Increased or Decreased) |

Antioxidant Activity and Redox Modulation by this compound

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.com While low levels of ROS are essential for normal physiological processes, excessive production can lead to oxidative stress, a condition characterized by an imbalance between ROS generation and the cell's antioxidant defense systems. mdpi.comnih.gov Oxidative stress can cause damage to cellular components such as lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases. nih.gov

Antioxidants are molecules that can neutralize ROS and mitigate oxidative damage. mdpi.com They can act through various mechanisms, including direct scavenging of free radicals and upregulation of endogenous antioxidant defense systems. nih.gov The antioxidant activity of natural products is often evaluated by their ability to reduce ROS levels. For example, some compounds have been shown to decrease the production of ROS induced by agents like tert-butyl hydroperoxide (t-BHP). nih.gov

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. youtube.commdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. youtube.com Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. youtube.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various genes, leading to the upregulation of a battery of antioxidant and detoxifying enzymes. mdpi.comnih.gov

These Nrf2-target genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.com Activation of the Nrf2 pathway can be triggered by various compounds, including polyphenols and other natural products. researchgate.net For instance, tussilagonone has been shown to induce Nrf2 activation and nuclear accumulation, leading to increased expression of HO-1 and NQO1, which protects cells from oxidative stress. nih.gov The activation of Nrf2 by some compounds can be mediated through signaling pathways such as the ERK1/2 pathway. nih.govmdpi.com

Table 2: Key Players in the Nrf2 Pathway

| Component | Function |

|---|---|

| Nrf2 | Transcription factor that regulates the expression of antioxidant and detoxifying enzymes. |

| Keap1 | Cytoplasmic inhibitor of Nrf2. |

| ARE | Antioxidant Response Element; a DNA sequence in the promoter of Nrf2 target genes. |

| HO-1 | Heme oxygenase-1; an antioxidant enzyme. |

| NQO1 | NAD(P)H quinone dehydrogenase 1; a detoxifying enzyme. |

Anti-inflammatory Properties of this compound and Related Compounds

Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. foodresearchlab.com While acute inflammation is a necessary part of the healing process, chronic inflammation can contribute to a variety of diseases. foodresearchlab.com The search for new anti-inflammatory agents is an ongoing area of pharmacological research. researchgate.net

Several natural and synthetic compounds have been investigated for their anti-inflammatory properties. For example, phosphonate compounds have been shown to possess anti-inflammatory activity by reducing the levels of secreted tumor necrosis factor-alpha (TNF-α) and the activity of reactive oxygen species. nih.gov Some cycloalkanoindoles have also demonstrated anti-inflammatory effects in animal models of arthritis and acute inflammation. nih.gov

The anti-inflammatory effects of compounds are often evaluated by their ability to reduce the production of pro-inflammatory cytokines and chemokines. In one study, a fused-cyclopentenone phosphonate compound was found to decrease the levels of TNF-α, IL-6, INFγ, MCP-1, IL-1α, MIP-1α, and RANTES in lipopolysaccharide (LPS)-activated macrophages. nih.gov The mechanisms underlying the anti-inflammatory actions of various compounds can involve the inhibition of signaling pathways, such as the phosphorylation of MAPK ERK. nih.gov

Furthermore, some terpenoids, when complexed with cyclodextrins, have shown anti-inflammatory effects in animal models by reducing edema and the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-aminosalicylic acid |

| Asiaticoside |

| Baicalin |

| Bavachinin A |

| Berberine |

| Carvacrol |

| Colchicine |

| Coumestrol |

| Curcumin |

| This compound |

| Diethyl 3-nonyl-5-oxo-3,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-4-ylphosphonate |

| Ellagic acid |

| Epigallocatechin gallate |

| Etoposide |

| Fisetin |

| Honokiol |

| Oseltamivir |

| Oseltamivir carboxylate |

| Palmitoylethanolamide |

| Podophyllotoxin |

| Resveratrol |

| Teniposide |

| Tussilagonone |

Modulation of Mitochondrial Function by this compound

ATP Generation Capacity Enhancement

There is currently no available scientific literature or research data to suggest that this compound enhances the capacity of mitochondria to generate ATP.

Electron Transport Chain Activity Modulation

No studies have been found that investigate or demonstrate any modulatory effects of this compound on the activity of the mitochondrial electron transport chain.

Mitochondrial Uncoupling Protein Activation

Scientific evidence regarding the activation of mitochondrial uncoupling proteins by this compound is not present in the current body of research literature.

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

Identification of Key Pharmacophores

There is a lack of published research on the structure-activity relationships of this compound, and as a result, the key pharmacophores responsible for any potential biological activity have not been identified.

Elucidation of Favorable Structural Features for Biological Effects

Due to the absence of structure-activity relationship studies on this compound and its derivatives, the specific structural features that might be favorable for eliciting biological effects have not been elucidated.

Cellular and Molecular Mechanisms of Action of this compound

Target Identification and Validation

The specific molecular targets of this compound have not been definitively identified in publicly available scientific literature. To determine the biological targets, a variety of experimental approaches would be required. Initial screening could involve broad-based assays to identify pathways affected by the compound. Subsequent target identification would necessitate more specific techniques.

Table 1: Methodologies for Target Identification and Validation of this compound

| Methodology | Description | Potential Application for this compound |

| Affinity Chromatography | This compound would be immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. | Identification of proteins that directly bind to this compound. |

| Yeast Two-Hybrid Screening | A genetic method to identify protein-protein interactions. | Could be adapted to screen for proteins that interact with a this compound-linked bait protein. |

| Computational Docking | In silico modeling to predict the binding of this compound to the known structures of potential protein targets. | To narrow down potential targets based on structural compatibility. |

| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. | To confirm direct binding of this compound to a target protein within a cellular context. |

| Genetic Knockdown/Knockout | Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of a putative target protein. | To validate whether the absence of the target protein abolishes the cellular effects of this compound. |

Intracellular Signaling Pathway Modulation (e.g., ERK, JNK, NF-κB, NF-AT, AP-1)

There is a lack of specific research detailing the modulation of intracellular signaling pathways by this compound. The investigation into its effects on key pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK) and transcription factors like Nuclear Factor-kappa B (NF-κB), Nuclear Factor of Activated T-cells (NF-AT), and Activator Protein-1 (AP-1) is a critical area for future research. Such studies would typically involve treating relevant cell lines with this compound and measuring the activation or inhibition of these pathways.

Table 2: Potential Research Approaches for Signaling Pathway Analysis of this compound

| Signaling Pathway | Experimental Method | Expected Outcome |

| ERK, JNK (MAPK pathways) | Western Blot analysis using phospho-specific antibodies for key pathway proteins (e.g., p-ERK, p-JNK). | Determination of whether this compound activates or inhibits these kinase cascades. |

| NF-κB | Luciferase reporter assays driven by an NF-κB responsive promoter; Western blot for IκBα degradation and p65 nuclear translocation. | Assessment of the inhibitory or stimulatory effect of this compound on NF-κB signaling. |

| NF-AT | Reporter gene assays; Calcium imaging to measure intracellular calcium levels, a key activator of NF-AT. | To investigate if this compound interferes with calcium signaling and subsequent NF-AT activation. |

| AP-1 | Electrophoretic mobility shift assay (EMSA) or reporter assays to measure AP-1 DNA binding activity. | To determine the influence of this compound on the activity of this transcription factor complex. |

Gene Expression and Proteomic Profiling

Comprehensive studies on the global changes in gene expression or the proteome in response to this compound treatment are not available in the current scientific literature. Such "omics" approaches are powerful tools for generating hypotheses about a compound's mechanism of action and identifying novel biological pathways it may affect.

Table 3: Hypothetical Omics-Based Investigations for this compound

| Omics Approach | Technique | Potential Findings |

| Gene Expression Profiling | Microarray or RNA-Sequencing (RNA-Seq) of cells treated with this compound. | Identification of up- or down-regulated genes, providing insights into the cellular processes affected. |

| Proteomic Profiling | Mass spectrometry-based techniques (e.g., 2D-DIGE, iTRAQ, or label-free quantification) on lysates from this compound-treated cells. | Identification of changes in protein abundance, post-translational modifications, or protein-protein interactions. |

Interaction with Biological Macromolecules (e.g., membranes, proteins)

Direct evidence and detailed studies concerning the interaction of this compound with biological macromolecules such as cellular membranes and specific proteins are currently lacking. The lipophilic nature of triterpenoids suggests a potential for interaction with cellular membranes, which could in turn affect membrane fluidity and the function of membrane-bound proteins. However, without experimental data, this remains speculative.

Table 4: Prospective Methods to Study this compound's Macromolecular Interactions

| Macromolecule | Experimental Technique | Information to be Gained |

| Cell Membranes | Liposome-based assays (e.g., fluorescence polarization, differential scanning calorimetry) | Assessment of this compound's ability to intercalate into lipid bilayers and alter membrane fluidity. |

| Proteins | Isothermal titration calorimetry (ITC), Surface plasmon resonance (SPR) | Quantitative measurement of the binding affinity and kinetics of this compound to a purified target protein. |

Analytical Methods for Cyclolaudenone Research and Quantification

Chromatographic Quantification Techniques for Cyclolaudenone in Complex Matrices

The quantification of this compound in complex matrices, such as plant extracts and biological samples, presents analytical challenges due to the presence of numerous interfering compounds. Chromatographic techniques are essential for separating this compound from these matrices to enable accurate measurement. These methods provide the high resolution necessary to isolate the target analyte and are often coupled with various detectors for quantification. The choice of chromatographic method depends on the sample matrix's complexity, the required sensitivity, and the physicochemical properties of this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like triterpenoids. mdpi.com It is frequently employed for the separation and quantification of this compound and related compounds from natural sources. nih.govnih.gov The method's versatility allows for various stationary and mobile phase combinations to optimize the separation of complex mixtures.

Reverse-phase HPLC is the most common approach, typically utilizing a C18 column as the stationary phase. nih.govnih.govmdpi.com The separation is achieved by eluting the analytes with a mobile phase gradient, often consisting of acetonitrile (B52724) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govnih.govmdpi.com

Several types of detectors can be coupled with HPLC for the quantification of triterpenoids:

Photodiode Array (PDA) or Diode-Array Detector (DAD): These detectors measure absorbance across a range of wavelengths, providing spectral information that can aid in peak identification and purity assessment. nih.govmdpi.com For triterpenoids, detection is often performed at low UV wavelengths, around 210 nm, as many of these compounds lack a strong chromophore. nih.gov

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is suitable for detecting compounds that are less volatile than the mobile phase, making it a valuable option for triterpenoids.

Mass Spectrometry (MS): Coupling HPLC with MS provides the highest selectivity and sensitivity, which is discussed in detail in section 8.2.

Method validation for HPLC analysis of triterpenoids typically includes assessing specificity, linearity, precision, accuracy, and sensitivity (limit of detection and quantification), ensuring the reliability of the results. mdpi.comnih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 Column mdpi.com | XTerra C18 Column nih.gov |

| Mobile Phase | Gradient of Methanol (B129727) and 0.2% aqueous Formic Acid mdpi.com | Isocratic run of Acetonitrile and 0.1% Trifluoroacetic Acid buffer (80:20) nih.gov |

| Flow Rate | 1.0 mL/min nih.govmdpi.com | 1.0 mL/min nih.gov |

| Detection | Diode Array Detector (DAD) mdpi.com | UV Detector at 210 nm nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. chromatographyonline.com While this compound itself has a high boiling point and low volatility, GC analysis can be performed after a derivatization step to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds containing hydroxyl groups, such as many triterpenoids.

The derivatized sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. gcms.cz The choice of column is critical for achieving the desired separation. Fused silica (B1680970) capillary columns with various stationary phases are commonly used.

A Flame Ionization Detector (FID) is often used for quantification due to its high sensitivity to organic compounds and a wide linear range. researchgate.net For identification and confirmation, GC is frequently coupled with a Mass Spectrometer (GC-MS). GC-MS provides detailed structural information based on the mass spectrum and fragmentation patterns of the analyte. The use of a backflush GC system can be advantageous when analyzing extracts from complex matrices, as it prevents high-boiling-point components from contaminating the column, thereby reducing analysis time and improving system longevity. shimadzu.com

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., HP-FFAP, Chiral columns) gcms.czresearchgate.net |

| Carrier Gas | Helium or Hydrogen researchgate.net |

| Injector Temperature | 230-250°C |

| Oven Program | Temperature gradient (e.g., 70°C to 230°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |

| Derivatization | Often required for non-volatile triterpenoids (e.g., silylation) |

Chromatographic Fingerprinting Analysis

HPLC is the most common technique used for generating fingerprints of herbal extracts. chromatographyonline.com The resulting chromatograms from multiple samples are overlaid and compared. mdpi.com Chemometric methods, such as similarity analysis and principal component analysis (PCA), are then applied to the data to assess the similarity or variation between samples. mdpi.commdpi.com

Mass Spectrometry-Based Quantitative Analysis of this compound

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for both qualitative and quantitative analysis. youtube.com When coupled with a chromatographic separation method like LC or GC, it becomes a powerful tool for analyzing specific compounds within a complex mixture. nih.gov For this compound, MS-based methods are particularly valuable for trace-level quantification in challenging biological matrices. nih.gov

LC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules and peptides in biological matrices due to its exceptional sensitivity, selectivity, and robustness. bioanalysis-zone.com This technique combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. clinlabint.com

In an LC-MS/MS system, after the analyte is separated on the LC column, it enters the mass spectrometer's ion source. Atmospheric pressure ionization (API) techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are commonly used. scispace.com ESI is generally preferred for a wide range of compounds and is less susceptible to matrix effects than some other methods, although ion suppression can still be a concern. nih.gov

The tandem mass spectrometer, often a triple quadrupole (TQ) or a quadrupole-linear ion trap (QTRAP), operates in Multiple Reaction Monitoring (MRM) mode for quantification. bioanalysis-zone.commdpi.comresearchgate.net This process involves:

MS1 (First Quadrupole): Selects the precursor ion (the molecular ion of this compound).

Collision Cell (Second Quadrupole): The precursor ion is fragmented by collision with an inert gas. youtube.com

MS2 (Third Quadrupole): Selects one or more specific product ions (fragments) to be monitored by the detector. youtube.com

This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components and enabling accurate quantification at very low concentrations. clinlabint.com The high analytical specificity often allows for less rigorous sample purification compared to standard HPLC methods. clinlabint.com LC-MS/MS is well-suited for pharmacokinetic studies, metabolomics, and trace analysis in various biological samples. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. ESI is often used for triterpenoids. | nih.govscispace.com |

| Mass Analyzer | Triple Quadrupole (TQ), Quadrupole Ion Trap (QIT), or Time-of-Flight (TOF) are used. TQ is standard for quantification. | nih.govyoutube.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification. | bioanalysis-zone.commdpi.com |

| Application | Trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue). | nih.gov |

| Sensitivity | Can achieve limits of detection in the femtomole (fmol) range on-column. | nih.gov |

Advanced Mass Spectrometry Imaging Techniques

Mass Spectrometry Imaging (MSI) is an advanced technique that allows for the visualization of the spatial distribution of molecules directly within biological tissues without the need for labels or antibodies. juniperpublishers.comnih.gov This provides crucial information on where a compound, such as this compound, and its metabolites are localized within an organ or tissue sample. juniperpublishers.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common MSI technique. juniperpublishers.com The process involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. The laser is fired across the tissue surface, desorbing and ionizing analytes from specific locations. The mass spectrometer then analyzes the ions from each spot to generate a 2D map of their distribution.

Future Directions in Cyclolaudenone Research

Exploration of Undiscovered Natural Sources and Structural Diversity

The quest for novel bioactive compounds is intrinsically linked to the exploration of biodiversity. For cyclolaudenone and its derivatives, the future lies in a systematic and expanded search for new natural sources. While currently identified in a limited number of plant species, it is highly probable that a vast undiscovered reservoir of this compound-type structures exists within the plant and fungal kingdoms.